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Compound of Interest

Compound Name: 2-Chloro-3,4-difluoroaniline

CAS No.: 36556-48-6

Cat. No.: B3028866

Get Quote

CAS: 36556-48-6 | Formula: C₆H₄ClF₂N | MW: 163.55 g/mol [1][2][3]

Executive Summary
2-Chloro-3,4-difluoroaniline is a specialized halogenated aniline derivative used primarily as

a scaffold for constructing pharmacophores that require precise electronic tuning and metabolic

stability.[1][2] Unlike its analogue 2,4-difluoroaniline (used for Tosufloxacin), the addition of the

2-chloro substituent is strategic: it directs the regioselectivity of cyclization reactions (such as

the Gould-Jacobs) to form 8-chloro-fluoroquinolones (e.g., Sitafloxacin, Clinafloxacin).[1]

In modern drug discovery, this moiety is increasingly utilized in Kinase Inhibitors (e.g., MALT1,

Factor XIa) to enhance lipophilicity and block metabolic oxidation at the aniline ring, a common

liability in drug metabolism.
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Property Specification

Appearance
Colorless to light yellow/orange liquid or low-

melting solid

Boiling Point ~230 °C (Predicted)

Density 1.45 ± 0.1 g/cm³

pKa
~2.5 (Weak base due to electron-withdrawing

F/Cl groups)

Solubility
Soluble in DCM, Ethyl Acetate, DMSO; Insoluble

in water

Reactivity
Nucleophilic amine; susceptible to SNAr at C-4

(fluorine displacement) under forcing conditions

Primary Research Application: 8-
Chlorofluoroquinolones
The most authoritative use of this compound is in the synthesis of the 8-chloro-6,7-

difluoroquinoline-3-carboxylic acid core.[1][2] The 8-chloro substituent is clinically significant

because it enhances activity against Gram-positive bacteria and anaerobes compared to the 8-

fluoro or 8-H analogues, while also reducing the risk of phototoxicity associated with 8-

fluoroquinolones.[1][2]

Mechanistic Pathway: The Gould-Jacobs Reaction
The synthesis follows a classic Gould-Jacobs protocol.[1][2] The aniline nitrogen attacks the

electrophilic double bond of diethyl ethoxymethylenemalonate (EMME), followed by thermal

cyclization.

Key Structural Transformation:

Start: 2-Chloro-3,4-difluoroaniline

End: 8-Chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Figure 1:Synthetic trajectory from 2-Chloro-3,4-difluoroaniline to 8-chlorofluoroquinolone

antibiotics via the Gould-Jacobs reaction.[1][2][4][5]

Emerging Application: Kinase & Protease Inhibitors
Beyond antibiotics, this aniline serves as a "warhead" or "anchor" in targeted therapies. The

specific halogenation pattern (2-Cl, 3,4-diF) offers a unique steric and electronic profile that fits

hydrophobic pockets in enzymes like MALT1 (Mucosa-associated lymphoid tissue lymphoma

translocation protein 1) and Factor XIa.[1]

Metabolic Stability: The fluorine atoms at positions 3 and 4 block oxidative metabolism (ring

hydroxylation) by Cytochrome P450 enzymes.

Binding Affinity: The 2-Chloro group often occupies a specific hydrophobic sub-pocket,

locking the conformation of the drug-enzyme complex.

Experimental Protocol: Synthesis of the Quinolone
Core
Objective: Synthesis of Ethyl 8-chloro-6,7-difluoro-4-hydroxyquinoline-3-carboxylate. Scale:

Laboratory Research (10–50g scale).

Materials
2-Chloro-3,4-difluoroaniline (1.0 eq)[1][2]

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
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Polyphosphoric Acid (PPA) or Diphenyl Ether (Dowtherm A)

Ethanol (anhydrous)

Step-by-Step Methodology
Phase 1: Condensation (Enamine Formation)

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or simple

distillation head).

Reaction: Charge the flask with 2-Chloro-3,4-difluoroaniline and EMME. No solvent is

strictly necessary, but toluene can be used if temperature control is required.

Heating: Heat the mixture to 110–120°C for 2–4 hours.

Monitoring: Monitor the removal of ethanol (byproduct). The reaction is complete when

ethanol evolution ceases and TLC shows consumption of the aniline.

Isolation: Evaporate any volatile residues under vacuum. The product (enamine) is usually a

waxy solid or oil and is often used directly in the next step.

Phase 2: Thermal Cyclization (Gould-Jacobs)[1][2]

Medium: Heat the cyclizing agent (Diphenyl Ether is preferred for lab scale due to easier

workup than PPA) to 240–250°C.

Addition: Add the crude enamine from Phase 1 dropwise to the hot solvent. Caution: Rapid

ethanol evolution may occur if condensation was incomplete.

Duration: Stir at reflux (approx. 250°C) for 45–90 minutes.

Workup: Cool the mixture to room temperature. The quinolone ester often precipitates upon

cooling or upon addition of non-polar solvent (e.g., Hexane/Diethyl Ether).

Purification: Filter the solid, wash with diethyl ether to remove diphenyl ether traces, and dry.

Self-Validating Checkpoint:
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1H NMR Verification: Look for the disappearance of the aniline NH protons and the

appearance of the quinolone H-2 singlet (typically around δ 8.5–9.0 ppm).

Yield: Typical yields for this specific aniline are 60–75% due to the steric hindrance of the 2-

Chloro group affecting the cyclization rate.

Safety & Toxicology (HSE)
Researchers must handle 2-Chloro-3,4-difluoroaniline with strict adherence to safety

protocols.[1][2] It is an aniline derivative, implying potential for methemoglobinemia and

sensitization.

GHS Classification:

H302: Harmful if swallowed.

H315/H319: Causes skin and serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use only in a chemical fume hood. Wear nitrile gloves (breakthrough time > 30

mins) and safety goggles.

Waste: Dispose of as halogenated organic waste. Do not release into drains (toxic to aquatic

life).
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Chemical Properties & Safety:PubChem Compound Summary for CID 53255483. "2-Chloro-
3,4-difluoroaniline."[1][2][3] National Center for Biotechnology Information. [3]

Agrochemical Intermediates:BenchChem Application Note. "Synthesis of 3-Chloro-4-

fluoroaniline and related difluoro-derivatives."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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